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Compound of Interest

Compound Name: AZ6102

Cat. No.: B605734 Get Quote

For Research, Scientific, and Drug Development Professionals

Introduction
AZ6102 is a potent and selective dual inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2

(TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt

pathway is implicated in the pathogenesis of various cancers, making TNKS inhibitors like

AZ6102 promising therapeutic agents.[2] The development of a stable and effective

intravenous (IV) formulation is crucial for preclinical in vivo studies and potential clinical

applications. These application notes provide detailed protocols for the formulation of AZ6102
for intravenous injection, along with relevant physicochemical data and diagrams of the

targeted signaling pathway.

Physicochemical Properties of AZ6102
A summary of the key physicochemical properties of AZ6102 is presented in the table below.

This information is essential for developing a suitable intravenous formulation.
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Property Value Reference

Molecular Weight 428.53 g/mol [1]

Chemical Formula C25H28N6O [1][3]

CAS Number 1645286-75-4 [1]

Appearance Solid powder [3]

Solubility

Water: InsolubleDMSO: 25

mg/mL (with sonication), 85

mg/mLDMF: 15

mg/mLEthanol: Insoluble

[1][3][4][5]

Storage (Powder) 3 years at -20°C [1]

Storage (Stock Solution)
1 year at -80°C, 1 month at

-20°C (in solvent)
[1]

Wnt/β-catenin Signaling Pathway
AZ6102 exerts its effects by inhibiting Tankyrase 1 and 2, which are involved in the degradation

of Axin.[2] Inhibition of Tankyrase leads to the stabilization of Axin, a key component of the β-

catenin destruction complex. This complex promotes the phosphorylation and subsequent

degradation of β-catenin, preventing its translocation to the nucleus and the activation of Wnt

target genes.
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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of AZ6102.

Formulation Protocols for Intravenous Injection
Two primary formulation strategies are presented below. The first is a research-grade

formulation suitable for preclinical animal studies, while the second is a more clinically relevant
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formulation utilizing a cyclodextrin-based vehicle.

Protocol 1: Research-Grade Formulation for Preclinical
Studies
This protocol is adapted from a commonly used vehicle for poorly soluble compounds in early-

phase animal research.

Materials:

AZ6102 powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Polyethylene glycol 300 (PEG300), sterile

Tween-80 (Polysorbate 80), sterile

Saline (0.9% sodium chloride), sterile

Equipment:

Sterile microcentrifuge tubes or vials

Pipettes and sterile tips

Vortex mixer

Optional: Sonicator

Procedure:

Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:

In a sterile tube, combine the solvents in the specified ratios. For example, to prepare 1

mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

Vortex thoroughly to ensure a homogenous mixture.
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Add 450 µL of sterile saline and vortex again.

Dissolve AZ6102 in the vehicle:

Weigh the required amount of AZ6102 powder.

Add the prepared vehicle to the AZ6102 powder to achieve the desired final concentration

(e.g., ≥ 2.5 mg/mL).[5]

Vortex vigorously until the powder is completely dissolved. If necessary, brief sonication

can be used to aid dissolution.[5]

The final solution should be clear.

Note: This formulation should be prepared fresh before each use. If not used immediately, store

at 2-8°C for a short period. For longer storage, it is recommended to store aliquots at -20°C or

-80°C, but stability should be verified.

Protocol 2: Clinically Relevant Formulation with
Sulfobutylether-β-cyclodextrin (SBECD)
This protocol is based on information suggesting that AZ6102 can be formulated in a clinically

relevant intravenous solution using SBECD at pH 4.[1][2]

Materials:

AZ6102 powder

Sulfobutylether-β-cyclodextrin (SBECD), sterile

Water for Injection (WFI), sterile

Hydrochloric acid (HCl) or other suitable acid for pH adjustment, sterile

Sodium hydroxide (NaOH) or other suitable base for pH adjustment, sterile

Equipment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://www.medchemexpress.com/AZ6102.html
https://www.medchemexpress.com/AZ6102.html
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://www.selleckchem.com/products/az6102.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4360163/
https://www.benchchem.com/product/b605734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile vials

pH meter

Stir plate and stir bar

Sterile filtration unit (e.g., 0.22 µm syringe filter)

Procedure:

Prepare a 20% (w/v) SBECD solution in WFI:

In a sterile vial, dissolve the required amount of SBECD in WFI. For example, to prepare

10 mL of solution, dissolve 2 g of SBECD in 10 mL of WFI.

Stir until the SBECD is completely dissolved.

Adjust the pH of the SBECD solution to 4.0:

Use a calibrated pH meter to monitor the pH of the SBECD solution.

Slowly add sterile HCl solution to lower the pH to 4.0. If the pH drops too low, it can be

adjusted with a sterile NaOH solution.

Add AZ6102 to the pH-adjusted SBECD solution:

Add the desired amount of AZ6102 powder to the SBECD solution to achieve a final

concentration of up to 20 mg/mL.[1][2]

Stir the mixture until the AZ6102 is completely dissolved. This may take some time.

Sterile filter the final formulation:

Using a sterile syringe, draw up the AZ6102 solution.

Attach a 0.22 µm sterile syringe filter to the syringe.

Filter the solution into a sterile final container.
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Note: The stability of this formulation should be assessed under the intended storage

conditions. The acceptable pH range for intravenous injections is broad, but formulations closer

to physiological pH are generally better tolerated.[6]

Experimental Workflow for Formulation
Development
The following diagram outlines a general workflow for the development and characterization of

an intravenous formulation for a poorly soluble compound like AZ6102.
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Caption: A generalized workflow for intravenous formulation development.
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Quality Control and Characterization
All prepared formulations should undergo rigorous quality control testing to ensure their

suitability for intravenous administration. Key parameters to assess include:

Appearance: The solution should be clear and free of visible particulate matter.

pH: The pH should be within the specified range for the formulation. The acceptable range

for intravenous administration is generally between pH 2 and 11.[6]

Osmolality: The formulation should be isotonic or near-isotonic to minimize discomfort and

potential for hemolysis. The acceptable range is typically 250-350 mOsm/kg.[6]

Drug Concentration (Assay): The concentration of AZ6102 in the final formulation should be

verified using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC).

Purity/Impurities: The formulation should be analyzed for the presence of any degradation

products or impurities.

Sterility: The final formulation must be sterile.

Endotoxins: The formulation should be tested for bacterial endotoxins to ensure it is safe for

intravenous injection.

Conclusion
The information and protocols provided in these application notes offer a comprehensive guide

for the successful formulation of AZ6102 for intravenous administration in a research setting.

The choice of formulation will depend on the specific requirements of the study. For early

preclinical work, the research-grade formulation may be sufficient, while the SBECD-based

formulation represents a more clinically translatable approach. Adherence to proper aseptic

techniques and thorough quality control are paramount to ensure the safety and efficacy of the

prepared formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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